Cas no 35320-17-3 (D-Ribitol,5-(dihydrogen phosphate))

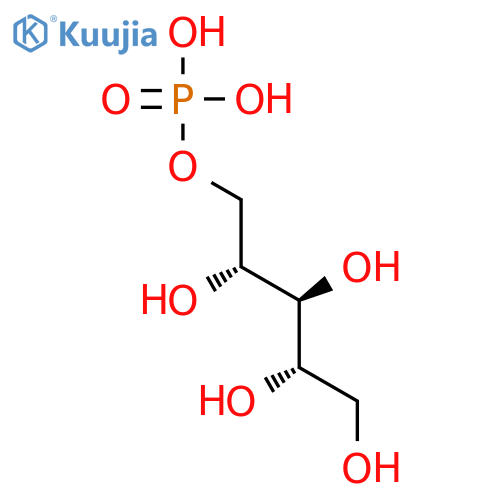

35320-17-3 structure

商品名:D-Ribitol,5-(dihydrogen phosphate)

D-Ribitol,5-(dihydrogen phosphate) 化学的及び物理的性質

名前と識別子

-

- D-Ribitol,5-(dihydrogen phosphate)

- D-RIBITOL-5-PHOSPHATE

- 8-amino-8-oxooctane-1,2,3,4,5,6,7-heptayl heptaacetate(non-preferred name)

- D-ERYTHRO-L-GALACTO-OCTONAMIDE,HEPTAACETATE

- Dr-2tF,3cF,4tF,5tF,6cF,7rF,8-Heptaacetoxy-octansaeure-amid

- D-Ribit-5-phosphorsaeure

- D-ribitol 5-phosphate

- Hepta-O-acetyl-D-erythro-L-glu

- hepta-O-acetyl-D-erythro-L-gluco-octonic acid amide

- Hepta-O-acetyl-D-erythro-L-gluco-octonsaeure-amid

- L-O1-Phosphono-ribit

- Phosphorsaeure-mono-(L-ribo-2,3,4,5-tetrahydroxy-pentylester)

- [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate

- Ribitol-5-phosphate

- D-Ribitol, 5-(dihydrogen phosphate)

- {[(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl]oxy}phosphonic acid

- ribitol phosphate

- AC-33212

- DTXSID30188562

- CHEBI:16051

- CHEBI:16246

- VJDOAZKNBQCAGE-LMVFSUKVSA-N

- L-Ribitol 1-phosphate

- Ribitol, 1-(dihydrogen phosphate)

- Rbt-5-P

- SCHEMBL638724

- 0BA496N6TQ

- Ribitol, phosphate, D-

- 3506-18-1

- 35320-17-3

- 5-O-phosphono-D-ribitol

- C01068

- Q27101813

- D-ribitol 5-(dihydrogen phosphate)

- UNII-0BA496N6TQ

- Ribitol 5-phosphate

-

- インチ: InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1

- InChIKey: VJDOAZKNBQCAGE-LMVFSUKVSA-N

- ほほえんだ: OC[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 232.03500

- どういたいしつりょう: 232.03480437g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 8

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 148Ų

- 疎水性パラメータ計算基準値(XlogP): -4.1

じっけんとくせい

- 密度みつど: 1.817

- ふってん: 619.8 °C at 760 mmHg

- フラッシュポイント: 328.6 °C

- PSA: 157.49000

- LogP: -2.82930

D-Ribitol,5-(dihydrogen phosphate) セキュリティ情報

D-Ribitol,5-(dihydrogen phosphate) 税関データ

- 税関コード:2919900090

- 税関データ:

中国税関コード:

2919900090概要:

HS:2919990090他のリン酸塩及びその塩類(ラクトリン酸塩を含む)(そのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2919900090他のリン酸エステル及びその塩、例えばラクトリン酸塩、そのハロゲン化、スルホン化、硝化または亜硝化誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

D-Ribitol,5-(dihydrogen phosphate) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MR75189-100 mg |

D-Ribitol-5-phosphate |

35320-17-3 | 100MG |

$4,158.00 | 2023-01-03 |

D-Ribitol,5-(dihydrogen phosphate) 関連文献

-

3. 804. The hydrolysis of ribitol 1(5)-phosphate, riboflavin 5′-phosphate, and related compoundsJ. Baddiley,J. G. Buchanan,B. Carss J. Chem. Soc. 1957 4058

-

4. 879. Cytidine diphosphate ribitol from Lactobacillus arabinosusJ. Baddiley,J. G. Buchanan,B. Carss,A. P. Mathias J. Chem. Soc. 1956 4583

-

J. Baddiley,J. G. Buchanan Q. Rev. Chem. Soc. 1958 12 152

35320-17-3 (D-Ribitol,5-(dihydrogen phosphate)) 関連製品

- 135269-51-1(D-myo-Inositol,1,3,4,5-tetrakis(dihydrogen phosphate), potassium salt (9CI))

- 112571-69-4(D-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt)

- 83-86-3(Fytic acid)

- 145843-69-2(D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt)

- 129832-03-7(phytic acid dipotassium)

- 37288-11-2(Phytase)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬